2-Iodo-2-methylbutane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Structure and Properties

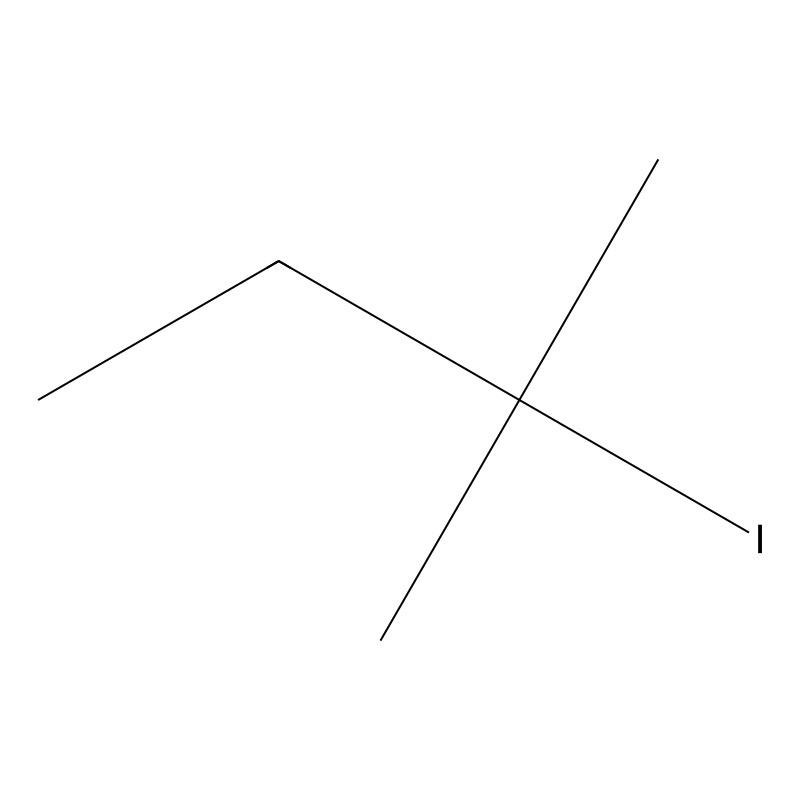

2-Iodo-2-methylbutane has the molecular formula C5H11I and a molecular weight of 198.0453 g/mol. Its structure consists of a butane backbone with a methyl group and an iodine substituent at the second carbon position. The compound is also known by its IUPAC name, 2-iodo-2-methylbutane, and has the CAS Registry Number 594-38-7. The chemical structure can be represented as follows:

textCH3 |CH3-C-CH2-CH3 | I

Solvent

Due to its nonpolar nature, 2-iodo-2-methylbutane can be used as a solvent for nonpolar and slightly polar substances. Research has explored its use in dissolving organic materials for spectroscopic analysis techniques such as nuclear magnetic resonance (NMR) Source: American Chemical Society - [ACS Publications: ].

Organic Synthesis

As a molecule with a reactive iodine atom, 2-iodo-2-methylbutane can be a useful precursor for the synthesis of other organic compounds. Researchers have investigated its use in reactions like alkylation and coupling reactions Source: ScienceDirect - [Alkylation of amines with tertiary alkyl iodides and bromides under biphasic conditions: ].

- Nucleophilic Substitution Reactions: The presence of iodine makes it a good substrate for nucleophilic substitution reactions. It can undergo both and mechanisms depending on the reaction conditions. For instance, in reactions with alcohols, it typically follows the mechanism, leading to the formation of tertiary carbocations .

- Elimination Reactions: Under certain conditions, 2-iodo-2-methylbutane can also undergo elimination reactions to yield alkenes. This process often involves the loss of hydrogen iodide and can be facilitated by strong bases.

Several methods exist for synthesizing 2-iodo-2-methylbutane:

- Halogenation of Alkanes: One common method involves the halogenation of 2-methylbutane using iodine or iodine monochloride under UV light or heat.

- Nucleophilic Substitution: Another method includes reacting 2-methylbutanol with hydroiodic acid, which results in the substitution of the hydroxyl group with iodine.

- Alkylation Reactions: The compound can also be synthesized through alkylation reactions involving appropriate alkyl halides and nucleophiles .

2-Iodo-2-methylbutane finds applications in various fields:

- Organic Synthesis: It is primarily used as an alkylating agent in organic synthesis, facilitating the introduction of alkyl groups into various substrates.

- Pharmaceutical Industry: It may serve as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.

When comparing 2-iodo-2-methylbutane with similar compounds, several unique features emerge:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Iodobutane | C4H9I | Linear structure; less steric hindrance |

| 2-Bromobutane | C4H9Br | Bromine instead of iodine; different reactivity |

| 1-Chloro-2-methylpropane | C4H9Cl | Contains chlorine; lower molecular weight |

Uniqueness: 2-Iodo-2-methylbutane's branched structure and iodine substituent provide it distinct reactivity patterns compared to linear or differently substituted alkyl halides. Its ability to undergo both substitution and elimination reactions makes it versatile in synthetic organic chemistry.

The electrophilic addition of hydrogen iodide to 2-methyl-2-butene represents one of the most efficient and direct synthetic approaches to 2-iodo-2-methylbutane [1] [2]. This reaction proceeds through a two-step mechanism that strictly follows Markovnikov's rule, wherein the hydrogen atom from hydrogen iodide adds to the less substituted carbon of the double bond, while the iodide ion attaches to the more substituted carbon atom [3] [4].

The reaction begins with 2-methyl-2-butene, an alkene with the molecular formula C₅H₁₀, which contains a double bond between the second and third carbon atoms, with a methyl substituent attached to the second carbon [5] [6]. When this substrate encounters hydrogen iodide under mild conditions, the electron-rich π-bond of the alkene acts as a nucleophile and attacks the electrophilic hydrogen of hydrogen iodide [7].

The overall reaction can be represented as:

C₅H₁₀ + HI → C₅H₁₁I

Specifically: CH₃-C(CH₃)=CH-CH₃ + HI → CH₃-C(CH₃)(I)-CH₂-CH₃

This transformation occurs readily at room temperature and produces 2-iodo-2-methylbutane as the major product with high regioselectivity [2]. The reaction conditions are relatively mild, typically requiring no special catalysts or elevated temperatures, making it an attractive synthetic route for laboratory applications [8].

Carbocation Stabilization Mechanisms

The high efficiency and regioselectivity of the Markovnikov addition of hydrogen iodide to 2-methyl-2-butene can be attributed to the formation and stabilization of a tertiary carbocation intermediate [9] [3]. Understanding the mechanisms by which this carbocation achieves stability is crucial for comprehending the reaction's selectivity and efficiency.

Hyperconjugation Effects

Hyperconjugation represents the primary stabilizing mechanism for the tertiary carbocation formed during this reaction [10] [11]. This phenomenon involves the delocalization of electrons from adjacent carbon-hydrogen sigma bonds into the empty p-orbital of the positively charged carbon atom [12] [13]. In the case of the tertiary carbocation derived from 2-methyl-2-butene, three alkyl groups surround the positive charge, providing multiple opportunities for hyperconjugative stabilization [14].

The hyperconjugation effect can be quantified by examining the number of alpha-hydrogens available for electron donation. Tertiary carbocations possess nine carbon-hydrogen bonds in their immediate vicinity that can participate in hyperconjugation, compared to only six for secondary carbocations and three for primary carbocations [10]. This extensive hyperconjugative network significantly stabilizes the positive charge and lowers the activation energy for carbocation formation [15].

Inductive Effects

In addition to hyperconjugation, inductive effects contribute substantially to carbocation stabilization [11] [16]. The three alkyl groups attached to the tertiary carbon atom act as electron-donating substituents through inductive effects, helping to disperse the positive charge throughout the molecular framework [17] [18]. This charge dispersal follows the general principle that the greater the distribution of charge, the more stable the ionic species becomes [19].

The inductive effect operates through the polarization of sigma bonds, wherein the electronegative carbon atom of the carbocation attracts bonding electrons from the adjacent carbon-carbon bonds [16]. This electron withdrawal creates slight positive charges on the surrounding carbon atoms, effectively distributing the overall positive charge across multiple atomic centers rather than concentrating it on a single carbon atom.

Stability Hierarchy

The combined effects of hyperconjugation and inductive stabilization establish a clear hierarchy of carbocation stability: tertiary > secondary > primary > methyl [14] [17]. This stability order directly correlates with the regioselectivity observed in electrophilic addition reactions, as the reaction pathway that leads to the most stable carbocation intermediate will predominate [11].

Experimental data supports this stability hierarchy through kinetic measurements and product distribution analyses [15]. The formation of tertiary carbocations proceeds with significantly lower activation energies compared to secondary or primary carbocations, making the tertiary pathway kinetically favored under typical reaction conditions.

Regiochemical Control in Electrophilic Addition

The regiochemical outcome of electrophilic addition reactions is governed by the relative stabilities of the carbocation intermediates that can be formed during the reaction. In the case of hydrogen iodide addition to 2-methyl-2-butene, two potential carbocation intermediates could theoretically form, depending on which carbon atom of the double bond receives the proton.

Competing Pathways Analysis

The addition of hydrogen iodide to 2-methyl-2-butene can proceed through two distinct pathways [9] [3]. In the first pathway, the hydrogen atom adds to the third carbon of the alkene, generating a tertiary carbocation at the second carbon position. In the alternative pathway, the hydrogen would add to the second carbon, producing a secondary carbocation at the third carbon position [4].

The energy difference between these two carbocation intermediates is substantial, with the tertiary carbocation being approximately 12-15 kcal/mol more stable than the corresponding secondary carbocation [11] [14]. According to Hammond's postulate, this large energy difference translates into significantly different activation energies for the two competing pathways, with the tertiary carbocation formation requiring much lower activation energy.

Kinetic vs Thermodynamic Control

Under typical reaction conditions, the electrophilic addition of hydrogen iodide to 2-methyl-2-butene operates under kinetic control. This means that the product distribution reflects the relative rates of formation of the competing carbocation intermediates rather than their thermodynamic stabilities. Since tertiary carbocation formation proceeds through a lower activation energy pathway, this route dominates the reaction, leading to the preferential formation of 2-iodo-2-methylbutane.

The kinetic preference for tertiary carbocation formation becomes even more pronounced at lower temperatures, where the energy barriers between competing pathways have greater influence on reaction rates. At elevated temperatures, increased thermal energy might allow some formation of the less stable secondary carbocation, but the tertiary pathway remains overwhelmingly favored.

Experimental Selectivity Data

Experimental studies of hydrogen iodide addition to 2-methyl-2-butene consistently demonstrate excellent regioselectivity for the Markovnikov product [1] [2]. Product analyses typically show greater than 95% selectivity for 2-iodo-2-methylbutane formation, with only trace amounts of the alternative regioisomer detected. This high selectivity reflects the substantial energy difference between the competing carbocation intermediates and validates the mechanistic understanding of the reaction.

The regioselectivity can be further enhanced by optimizing reaction conditions, such as temperature control and solvent selection [8]. Lower reaction temperatures generally favor higher selectivity by increasing the energy difference between competing transition states, while polar protic solvents can stabilize carbocation intermediates and promote cleaner reaction pathways.

Alternative Synthesis Routes

While the Markovnikov addition of hydrogen iodide to 2-methyl-2-butene represents the most direct approach to 2-iodo-2-methylbutane synthesis, several alternative methodologies exist that offer unique advantages in specific synthetic contexts. These alternative routes include halogen exchange reactions and nucleophilic substitution approaches, each with distinct mechanistic pathways and practical considerations.

Halogen Exchange Reactions

The Finkelstein reaction represents a cornerstone methodology in halogen exchange chemistry, providing an efficient route for converting alkyl chlorides and bromides into the corresponding iodides. Named after German chemist Hans Finkelstein, this reaction operates through an SN2 mechanism and offers excellent yields for appropriate substrates.

Mechanistic Framework

The Finkelstein reaction proceeds through a bimolecular nucleophilic substitution mechanism, wherein iodide ion acts as the nucleophile and displaces the existing halogen leaving group. The reaction is typically carried out using sodium iodide in acetone as the solvent system, taking advantage of the differential solubilities of various halide salts in this medium.

The driving force for the Finkelstein reaction lies in the precipitation of sodium chloride or sodium bromide from the acetone solution. Sodium iodide exhibits high solubility in acetone, while sodium chloride and sodium bromide are essentially insoluble in this solvent. This solubility difference drives the equilibrium toward product formation according to Le Châtelier's principle.

The general reaction mechanism can be represented as:

R-X + NaI (acetone) → R-I + NaX (precipitates)

Where X = Cl or Br, and NaX precipitates from solution as the driving force.

Substrate Scope and Limitations

The Finkelstein reaction exhibits significant selectivity based on the structure of the alkyl halide substrate. Primary alkyl halides react readily and provide excellent yields, while secondary halides show moderate reactivity. Tertiary alkyl halides are generally unreactive under standard Finkelstein conditions due to steric hindrance around the reaction center.

Allylic and benzylic halides represent particularly favorable substrates for the Finkelstein reaction, often exhibiting reaction rates that exceed those of primary alkyl halides. This enhanced reactivity stems from the stabilization of the transition state by resonance effects, which lower the activation energy for the substitution process.

Application to 2-Iodo-2-methylbutane Synthesis

For the synthesis of 2-iodo-2-methylbutane via the Finkelstein reaction, the starting material would typically be 2-chloro-2-methylbutane or 2-bromo-2-methylbutane. However, the tertiary nature of these substrates presents a significant challenge, as tertiary alkyl halides are generally unreactive in standard Finkelstein conditions.

The reaction would proceed according to:

CH₃-C(CH₃)(Cl)-CH₂-CH₃ + NaI → CH₃-C(CH₃)(I)-CH₂-CH₃ + NaCl

However, the poor reactivity of tertiary substrates under standard conditions necessitates modified reaction parameters, such as elevated temperatures, longer reaction times, or alternative solvent systems. These modifications may compromise the efficiency and practicality of this synthetic approach compared to direct electrophilic addition methods.

Nucleophilic Substitution Approaches

Nucleophilic substitution reactions provide alternative pathways for introducing iodine into organic molecules, particularly when starting from alcohols or other functional groups that can serve as leaving groups. These approaches often complement halogen exchange methods and can be particularly valuable when the desired starting materials are more readily available than the corresponding alkyl halides.

Alcohol-Based Synthesis

Tertiary alcohols react readily with hydrogen halides through an SN1 mechanism, making them excellent starting materials for the synthesis of tertiary alkyl halides. The reaction of 2-methyl-2-butanol with hydrogen iodide provides a direct route to 2-iodo-2-methylbutane with excellent efficiency.

The reaction proceeds through the following mechanism:

- Protonation of the alcohol oxygen by hydrogen iodide

- Loss of water to form a tertiary carbocation

- Nucleophilic attack by iodide ion on the carbocation

CH₃-C(CH₃)(OH)-CH₂-CH₃ + HI → CH₃-C(CH₃)(I)-CH₂-CH₃ + H₂O

This reaction benefits from the inherent stability of the tertiary carbocation intermediate, which forms readily under mild conditions. The reaction typically proceeds at room temperature and provides high yields with minimal side reactions.

Alternative Nucleophilic Substitution Reagents

Beyond hydrogen iodide, several other reagents can facilitate nucleophilic substitution reactions for introducing iodine. Phosphorus triiodide (PI₃) and iodotrimethylsilane represent alternative iodinating agents that operate through different mechanistic pathways.

These reagents often provide advantages in terms of reaction conditions, functional group tolerance, or product selectivity. For example, iodotrimethylsilane can effect the conversion of alkyl fluorides to alkyl iodides, a transformation that is typically challenging with conventional nucleophilic substitution approaches.

Mechanistic Considerations

The choice between SN1 and SN2 mechanisms in nucleophilic substitution approaches depends on the structure of the substrate and the reaction conditions employed. Tertiary substrates invariably proceed through SN1 pathways due to steric hindrance around the reaction center, while primary substrates favor SN2 mechanisms.

XLogP3

Boiling Point

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant